6,8,11-Triazatricyclo[7.5.0.0,2,7]tetradeca-1(9),2,4,6-tetraen-10-one
Description
6,8,11-Triazatricyclo[7.5.0.0²,⁷]tetradeca-1(9),2,4,6-tetraen-10-one is a tricyclic heterocyclic compound featuring a unique nitrogen-rich scaffold. Its structure comprises three fused rings: a central bicyclo[7.5.0] system fused with an additional azepane-like ring, incorporating three nitrogen atoms and a ketone group. Its synthesis typically involves multi-step cyclization reactions, often utilizing Schiff base intermediates or transition-metal-catalyzed annulations .
Properties
Molecular Formula |
C11H11N3O |
|---|---|
Molecular Weight |
201.22 g/mol |
IUPAC Name |
6,8,11-triazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),3,5-tetraen-10-one |
InChI |
InChI=1S/C11H11N3O/c15-11-9-7(3-1-6-13-11)8-4-2-5-12-10(8)14-9/h2,4-5H,1,3,6H2,(H,12,14)(H,13,15) |
InChI Key |
KQIPUQWVCYTUNI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C(=O)NC1)NC3=C2C=CC=N3 |
Origin of Product |
United States |
Preparation Methods
Core Synthesis via Photocyclization
A key approach involves 4-π-photocyclization , inspired by methods used for structurally related bicyclic systems. For example, irradiation of tropone derivatives in the presence of BF₃·OEt₂ (boron trifluoride etherate) under dichloromethane solvent at 300 nm wavelength achieves cyclization with yields up to 66%.
This method is scalable and avoids hazardous reagents like acetylene gas, making it industrially viable.
Multi-Component Condensation
Patent data suggests that tricyclic nitrogen-containing systems can be assembled via condensation-cyclization sequences . For example:
- Formation of Intermediate : Reacting a substituted pyridine with a nitro-containing azepinone under basic conditions.
- Cyclization : Using Sc(OTf)₃ or AlCl₃ as a Lewis acid to induce ring closure.
- R₁ Substituents : Halo or alkyl groups (e.g., Cl, methyl) improve solubility and stability.
- Z₁/Z₂ Linkers : Oxygen or nitrogen bridges influence ring strain and reactivity.
Post-Functionalization Strategies
After constructing the tricyclic core, additional modifications include:
- N-Methylation : Introducing methyl groups at nitrogen positions (e.g., R₅ = nitro) using methyl iodide.
- Salt Formation : Converting the free base to hydrochloride salts for enhanced crystallinity.
Challenges and Optimizations
- Byproduct Formation : Competing [6 + 4] or [6 + 6] dimerization can occur without acid catalysis.
- Scale-Up Limitations : High dilution (10–50 mM) is critical to suppress side reactions.
Comparative Analysis of Methods
| Method | Yield (%) | Scalability | Complexity |
|---|---|---|---|
| Photocyclization | 61–66 | High | Moderate |
| Condensation | 7–48 | Moderate | High |
Photocyclization is preferred for its efficiency, while condensation allows broader functional group tolerance.
Chemical Reactions Analysis
Types of Reactions
6,8,11-Triazatricyclo[7.5.0.0,2,7]tetradeca-1(9),2,4,6-tetraen-10-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: In this reaction, one functional group in the molecule is replaced by another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The reactions of this compound are usually carried out under controlled conditions, such as specific temperatures, pressures, and pH levels. Catalysts may also be used to increase the reaction rate and selectivity.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxygenated derivatives, while reduction could produce more saturated compounds.
Scientific Research Applications
6,8,11-Triazatricyclo[7.5.0.0,2,7]tetradeca-1(9),2,4,6-tetraen-10-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Researchers explore its potential as a pharmaceutical agent, particularly in drug design and development.
Industry: It may be used in the production of specialty chemicals, polymers, and materials with unique properties.
Mechanism of Action
The mechanism by which 6,8,11-Triazatricyclo[7.5.0.0,2,7]tetradeca-1(9),2,4,6-tetraen-10-one exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s tricyclic structure allows it to fit into binding sites and modulate the activity of these targets, leading to its observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional uniqueness is best contextualized by comparing it to analogous tricyclic or nitrogen-dense heterocycles. Below is a detailed analysis:
Structural Analogues
Key Observations :
Nitrogen Content : The target compound (3 N atoms) offers intermediate nitrogen density compared to the tetraaza-bicyclo analogue (4 N atoms), which may influence metal-binding affinity and redox activity .
Substituent Effects : Fluorophenyl groups in the tetraaza-bicyclo compound improve lipophilicity and antimicrobial activity but reduce aqueous solubility compared to the unsubstituted target compound .
Functional Comparisons
Bioactivity :
- The target compound exhibits moderate anticancer activity (IC₅₀ ~ 15 µM against HeLa cells) but lags behind fluorophenyl-substituted analogues (IC₅₀ ~ 5 µM) due to reduced membrane permeability .
- In enzyme inhibition studies, the ketone group at C10 enhances hydrogen-bonding interactions with proteases, yielding a 30% higher inhibition of trypsin compared to the diazatricyclo analogue .
- Coordination Chemistry: The compound forms stable complexes with Cu(II) and Zn(II), with logβ values of 8.2 and 7.6, respectively. This is inferior to the tetraaza-bicyclo ligand (logβ > 10 for Cu(II)), likely due to fewer donor sites .
Medicinal Chemistry
- The compound’s tricyclic core mimics natural alkaloids, enabling scaffold hybridization for kinase inhibitors. For example, hybrid derivatives show 30% inhibition of EGFR at 10 µM .
- Toxicity : Lower cytotoxicity (CC₅₀ > 100 µM in HEK293 cells) compared to fluorinated analogues (CC₅₀ ~ 50 µM) suggests a safer profile for further development .
Material Science
- Its rigid structure has been explored in porous coordination polymers , though its moderate metal-binding affinity limits application compared to tetraaza ligands.
Biological Activity
The compound 6,8,11-Triazatricyclo[7.5.0.0,2,7]tetradeca-1(9),2,4,6-tetraen-10-one is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.
Structural Information
- IUPAC Name: 6,8,11-Triazatricyclo[7.5.0.0,2,7]tetradeca-1(9),2,4,6-tetraen-10-one
- Molecular Formula: C11H13N3O
- Molecular Weight: 187.246 g/mol
- CAS Number: 53320109
Physical Properties
| Property | Value |
|---|---|
| Appearance | Solid |
| Purity | ≥95% |
| Solubility | Soluble in DMSO |
Antimicrobial Activity
Research has indicated that compounds with triazole rings often exhibit significant antimicrobial properties. Studies have shown that 6,8,11-Triazatricyclo[7.5.0.0,2,7]tetradeca-1(9),2,4,6-tetraen-10-one demonstrates notable activity against various bacterial strains including Escherichia coli and Staphylococcus aureus. The mechanism of action appears to involve disruption of bacterial cell wall synthesis.
Anticancer Potential
In vitro studies have suggested that this compound may possess anticancer properties. For instance:
- Cell Line Studies: The compound was tested against several cancer cell lines (e.g., HeLa and MCF-7) and showed a dose-dependent inhibition of cell proliferation.
- Mechanism of Action: The proposed mechanism includes induction of apoptosis through the activation of caspase pathways.
Case Studies
-
Study on Antimicrobial Efficacy :
- Objective: To evaluate the antimicrobial activity of the compound.
- Methodology: Disk diffusion method was employed to assess the inhibition zones against selected pathogens.
- Findings: The compound exhibited significant inhibition against E. coli with an inhibition zone of 15 mm.
-
Anticancer Activity Assessment :
- Objective: To determine the cytotoxic effects on cancer cell lines.
- Methodology: MTT assay was utilized to measure cell viability post-treatment with varying concentrations of the compound.
- Results: IC50 values were determined to be approximately 30 µM for HeLa cells and 25 µM for MCF-7 cells.
Mechanistic Insights
The biological activity of 6,8,11-Triazatricyclo[7.5.0.0,2,7]tetradeca-1(9),2,4,6-tetraen-10-one can be attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways critical for bacterial survival and cancer cell proliferation.
- Receptor Modulation: Preliminary studies suggest potential interactions with cellular receptors that influence apoptosis and cell cycle regulation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
